1,3-Propanediol-SNS-032

描述

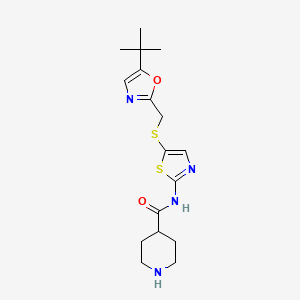

CDK Inhibitor SNS-032 is a small aminothiazole molecule and cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. SNS-032 binds to and prevents the phosphorylation of cyclin-dependent kinases, especially CDK2, 7, and 9 that regulate cell cycle progression. Inhibition of CDKs leads to cell cycle arrest and induces apoptosis. As a result, this agent causes cytotoxicity and prevents further tumor cell growth.

BMS-387032 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

a CDK2 inhibitor with antineoplastic activity; structure in first source

属性

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSFTKFNBAZUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188100 | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345627-80-7 | |

| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 387032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Propanediol as a Potential Solvent for the CDK Inhibitor SNS-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SNS-032

SNS-032 (also known as BMS-387032) is a small molecule inhibitor of cyclin-dependent kinases, primarily targeting CDK2, CDK7, and CDK9.[3] These kinases are crucial regulators of cell cycle progression and transcription.[2] By inhibiting these CDKs, SNS-032 can induce cell cycle arrest and apoptosis in cancer cells.[2][4] Its mechanism of action involves the inhibition of phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downstream reduction in the expression of anti-apoptotic proteins like Mcl-1 and XIAP.[1][5]

Physicochemical Properties of SNS-032

A thorough understanding of the physicochemical properties of SNS-032 is essential for developing suitable solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₄O₂S₂ | [4] |

| Molecular Weight | 380.53 g/mol | [4] |

| Appearance | Solid | [6] |

| Water Solubility | Insoluble | [4] |

Known Solubility Data for SNS-032

Currently, published data on the solubility of SNS-032 is primarily focused on common organic solvents and aqueous formulations for in vivo studies.

| Solvent/System | Solubility/Concentration | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) | 76 mg/mL (199.72 mM) | [4] |

| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL (164.24 mM) | [3] |

| Dimethyl Sulfoxide (DMSO) | 19.05 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [7] |

| Ethanol (B145695) | 30 mg/mL | [4] |

| Ethanol | ≥2.63 mg/mL (with ultrasonic) | [6] |

| Ethanol | 2.5 mg/mL | [7] |

| N,N-Dimethylformamide (DMF) | 10 mg/mL | [7] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |

| In vivo formulation | 30% PEG400, 0.5% Tween 80, 5% propylene (B89431) glycol in ddH₂O | [4] |

| In vivo formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [8] |

1,3-Propanediol (B51772): A Potential Alternative Solvent

1,3-propanediol is a structural isomer of propylene glycol (1,2-propanediol) and shares similar properties as a solvent. It is a colorless, viscous liquid that is miscible with water and many organic solvents. Its lower toxicity profile compared to some other organic solvents makes it an attractive candidate for pharmaceutical formulations. Given that SNS-032 has been formulated with propylene glycol, it is plausible that 1,3-propanediol could also serve as an effective solvent or co-solvent.

Proposed Experimental Protocols

The following protocols are designed to guide researchers in determining the suitability of 1,3-propanediol as a solvent for SNS-032.

Protocol for Determining the Solubility of SNS-032 in 1,3-Propanediol

This protocol outlines a method for determining the saturation solubility of SNS-032 in 1,3-propanediol at various temperatures.

Materials:

-

SNS-032 powder

-

1,3-Propanediol (high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of SNS-032 of known concentrations in a suitable solvent (e.g., DMSO or a mobile phase component) for HPLC calibration.

-

Sample Preparation:

-

Add an excess amount of SNS-032 powder to a known volume of 1,3-propanediol in a series of sealed vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperatures (e.g., 25°C, 37°C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC.

-

Analyze the diluted samples by HPLC to determine the concentration of SNS-032.

-

-

Calculation: Calculate the solubility of SNS-032 in 1,3-propanediol at each temperature based on the measured concentration and the dilution factor.

Protocol for Assessing the Stability of SNS-032 in 1,3-Propanediol

This protocol is designed to evaluate the chemical stability of SNS-032 in a 1,3-propanediol solution over time.

Materials:

-

A stock solution of SNS-032 in 1,3-propanediol of known concentration

-

Thermostatically controlled storage chambers (e.g., incubators, refrigerators)

-

HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a solution of SNS-032 in 1,3-propanediol at a concentration relevant for planned experiments.

-

Storage: Aliquot the solution into several sealed vials and store them under different conditions (e.g., 4°C, 25°C, 40°C) protected from light.

-

Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

Analysis:

-

Analyze the samples by HPLC to determine the concentration of SNS-032.

-

Monitor the chromatograms for the appearance of any new peaks that may indicate degradation products.

-

-

Data Evaluation: Compare the concentration of SNS-032 at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for SNS-032 Solubility Determination

Caption: Workflow for determining SNS-032 solubility.

Signaling Pathway of CDK2 Inhibition by SNS-032

Caption: SNS-032 inhibits CDK2, blocking G1/S transition.

Conclusion

While direct experimental data on the use of 1,3-propanediol as a solvent for SNS-032 is currently lacking, its structural similarity to propylene glycol suggests it is a promising candidate worthy of investigation. The experimental protocols provided in this guide offer a systematic approach for researchers to determine the solubility and stability of SNS-032 in 1,3-propanediol. Successful validation of 1,3-propanediol as a solvent could provide a valuable alternative for the formulation and delivery of this potent CDK inhibitor in preclinical and potentially clinical settings. Researchers are encouraged to perform these studies to expand the knowledge base for this important anti-cancer compound.

References

- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. THAL-SNS-032 | CDK | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility of SNS-032

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of SNS-032

SNS-032 is a small aminothiazole molecule with the chemical formula C₁₇H₂₄N₄O₂S₂ and a molecular weight of 380.53 g/mol .[1] It is an ATP-competitive inhibitor of CDK2, CDK7, and CDK9, which are crucial regulators of cell cycle progression and transcription.[2][3][4] Its inhibitory activity against these kinases leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[5][6][7]

Quantitative Solubility Data

The following table summarizes the known solubility of SNS-032 in various common laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of hygroscopic moisture in solvents like DMSO.[1][3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 76 | 199.72 | Moisture-absorbing DMSO reduces solubility. Use of fresh DMSO is recommended.[1] |

| 62.5 | 164.24 | Ultrasonic and warming to 60°C may be required.[3] | |

| 19.03 | 50 | - | |

| 2 | - | -[2] | |

| Ethanol | 30 | - | -[1] |

| 2.5 | - | -[2] | |

| ≥2.63 | - | With sonication. | |

| DMF | 10 | - | -[2] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 | - | -[2] |

| Water | Insoluble | - | -[1] |

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of SNS-032 in 1,3-Propanediol are not published, a generalized and robust experimental workflow can be adapted. The following protocols describe common methods for determining the thermodynamic and kinetic solubility of a compound.

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[8]

-

Materials:

-

SNS-032 (solid)

-

1,3-Propanediol (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Procedure:

-

Add an excess amount of solid SNS-032 to a vial containing a known volume of 1,3-Propanediol. The excess solid should be visually present.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of SNS-032 in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the original concentration in 1,3-Propanediol to determine the solubility.

-

2. Kinetic Solubility Determination (DMSO Stock Method)

This high-throughput method is often used in early drug discovery to estimate solubility.[9][10]

-

Materials:

-

SNS-032 stock solution in DMSO (e.g., 10 mM)

-

1,3-Propanediol

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader (nephelometry or UV-Vis)

-

-

Procedure:

-

Prepare a high-concentration stock solution of SNS-032 in DMSO.

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of 1,3-Propanediol.

-

The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[11]

-

Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solution using a nephelometer or the absorbance using a UV-Vis plate reader to detect precipitation.

-

The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of SNS-032

SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9.[3] Inhibition of these kinases disrupts key cellular processes:

-

CDK2 Inhibition: Blocks cell cycle progression from G1 to S phase.[7]

-

CDK7 and CDK9 Inhibition: Inhibits transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[7][12] This leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis.[2][5]

Generalized Experimental Workflow for Solubility Assessment The following diagram illustrates a typical workflow for determining the solubility of a compound like SNS-032.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Compatibility of SNS-032 with 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the chemical compatibility of the cyclin-dependent kinase (CDK) inhibitor SNS-032 with the pharmaceutical excipient 1,3-Propanediol (B51772). In the absence of direct published compatibility data, this document outlines the potential chemical interactions based on the known functional groups of both molecules. It further details a robust set of experimental protocols, including solubility determination, forced degradation studies, and compatibility testing under various stress conditions, to empower researchers to generate the necessary stability and compatibility data for formulation development. This guide adheres to the principles outlined in the ICH Q1A (R2) guidelines for stability testing.

Introduction

SNS-032 (BMS-387032) is a potent and selective inhibitor of CDK2, CDK7, and CDK9, which are crucial regulators of the cell cycle and transcription.[1][2] Its mechanism of action involves the inhibition of these kinases, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4] 1,3-Propanediol is a versatile and colorless glycol used in the pharmaceutical industry as a solvent, humectant, and stabilizer.[5][6] Given its favorable safety profile and utility in formulations, 1,3-Propanediol is a candidate for use in liquid formulations of therapeutic agents like SNS-032.

A thorough understanding of the chemical compatibility between an active pharmaceutical ingredient (API) and its excipients is paramount to developing a safe, stable, and effective drug product. This guide will provide the theoretical background and practical methodologies to evaluate the chemical compatibility of SNS-032 and 1,3-Propanediol.

Chemical Profiles of SNS-032 and 1,3-Propanediol

A foundational understanding of the chemical structures and functional groups of SNS-032 and 1,3-Propanediol is essential for predicting potential interactions.

SNS-032

-

IUPAC Name: N-(5-(((5-(1,1-dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide[7]

-

Molecular Formula: C₁₇H₂₄N₄O₂S₂[7]

-

Molecular Weight: 380.53 g/mol [7]

-

Key Functional Groups:

-

Secondary Amide

-

Tertiary Amine (within the piperidine (B6355638) ring)

-

Thiazole and Oxazole rings (heterocyclic structures)

-

Thioether linkage

-

The secondary amide and tertiary amine are the most likely sites for chemical interactions with protic solvents like 1,3-Propanediol.

1,3-Propanediol

-

IUPAC Name: Propane-1,3-diol[8]

-

Molecular Formula: C₃H₈O₂[8]

-

Molecular Weight: 76.09 g/mol [8]

-

Key Functional Groups:

-

Two primary hydroxyl (-OH) groups

-

The hydroxyl groups of 1,3-Propanediol can act as nucleophiles and may participate in reactions with susceptible functional groups on SNS-032, particularly under conditions of heat, light, or in the presence of catalysts.

Potential Chemical Incompatibilities

Based on the functional groups present, the following potential chemical incompatibilities between SNS-032 and 1,3-Propanediol should be investigated:

-

Transamidation: The hydroxyl groups of 1,3-Propanediol could potentially react with the secondary amide of SNS-032, leading to the formation of an ester and the corresponding amine. This reaction is typically slow but can be accelerated by heat and acidic or basic conditions.

-

Solvolysis: As a protic solvent, 1,3-Propanediol could participate in the solvolysis of the amide bond in SNS-032, although this is generally less favorable than hydrolysis.

-

Degradation Catalysis: 1,3-Propanediol could act as a catalyst for the degradation of SNS-032 through various pathways, especially in the presence of impurities.

-

Formation of Adducts: While less common, direct addition reactions between the two molecules could occur under certain stress conditions.

The existence of a "1,3-Propanediol-SNS-032" conjugate for PROTAC synthesis suggests that a deliberate chemical reaction can link the two molecules, underscoring the potential for reactivity under specific conditions.

Experimental Protocols for Compatibility Assessment

A systematic approach to compatibility testing is crucial. The following experimental protocols are recommended.

Solubility Determination

Objective: To determine the solubility of SNS-032 in 1,3-Propanediol at various temperatures.

Methodology:

-

Prepare saturated solutions of SNS-032 in 1,3-Propanediol at a range of temperatures (e.g., 4°C, 25°C, 40°C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

Centrifuge the samples to separate undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of SNS-032 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Temperature (°C) | Solubility of SNS-032 in 1,3-Propanediol (mg/mL) |

| 4 | [Hypothetical Data] |

| 25 | [Hypothetical Data] |

| 40 | [Hypothetical Data] |

Binary Mixture Compatibility Studies

Objective: To assess the chemical stability of SNS-032 when mixed directly with 1,3-Propanediol under accelerated conditions.

Methodology:

-

Prepare binary mixtures of SNS-032 and 1,3-Propanediol at a relevant ratio (e.g., corresponding to a potential formulation concentration).

-

Include a control sample of SNS-032 alone.

-

Store the samples under accelerated stability conditions as per ICH Q1A (R2) guidelines (e.g., 40°C/75% RH, 50°C, 60°C) for a defined period (e.g., 2, 4, 8 weeks).[9]

-

At each time point, analyze the samples for:

-

Appearance (color change, precipitation)

-

Assay of SNS-032 (to determine degradation)

-

Related substances (to detect and quantify degradation products) using a stability-indicating HPLC method.

-

Data Presentation:

| Condition | Time Point | Appearance | SNS-032 Assay (%) | Total Degradation Products (%) |

| 40°C/75% RH | 0 | Clear, colorless | 100.0 | <0.1 |

| 2 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 4 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 8 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 50°C | 0 | Clear, colorless | 100.0 | <0.1 |

| 2 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 4 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | |

| 8 weeks | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of SNS-032 in the presence of 1,3-Propanediol under stress conditions.

Methodology:

-

Prepare solutions of SNS-032 in 1,3-Propanediol.

-

Expose the solutions to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours

-

Basic: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples by a validated stability-indicating HPLC method with mass spectrometry (LC-MS) to identify and characterize any degradation products.

Data Presentation:

| Stress Condition | SNS-032 Remaining (%) | Major Degradation Product (m/z) |

| 0.1 M HCl, 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 M NaOH, 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂, RT | [Hypothetical Data] | [Hypothetical Data] |

| 80°C | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic | [Hypothetical Data] | [Hypothetical Data] |

Visualization of Pathways and Workflows

Signaling Pathway of SNS-032

SNS-032 primarily exerts its anti-cancer effects by inhibiting CDK2, CDK7, and CDK9, which disrupts both cell cycle progression and transcriptional regulation.

Experimental Workflow for Compatibility Testing

The following workflow provides a systematic approach to evaluating the chemical compatibility of SNS-032 with 1,3-Propanediol.

Conclusion

While direct data on the chemical compatibility of SNS-032 and 1,3-Propanediol is not currently available in the public domain, a comprehensive assessment is achievable through a systematic and rigorous experimental approach. By understanding the inherent chemical properties of both the API and the excipient, researchers can anticipate potential interactions and design studies to thoroughly evaluate them. The protocols and workflows outlined in this guide provide a robust framework for generating the necessary data to support the formulation development of SNS-032 with 1,3-Propanediol, ensuring the final drug product is both safe and stable. It is imperative that all studies are conducted with appropriate controls and validated analytical methods to ensure the integrity of the data generated.

References

- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Is 1,3-propanediol good or bad for you? [ahb-global.com]

- 6. gantrade.com [gantrade.com]

- 7. SNS-032 [darkkinome.org]

- 8. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 1,3-Propanediol SNS-032 Formulation for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation and application of SNS-032, a potent cyclin-dependent kinase (CDK) inhibitor, for in vitro research. It focuses on the potential use of 1,3-Propanediol as an alternative vehicle to the commonly used dimethyl sulfoxide (B87167) (DMSO), and outlines the necessary validation protocols. Detailed experimental methodologies and data are presented to assist researchers in designing and executing robust in vitro studies.

Introduction to SNS-032

SNS-032 (also known as BMS-387032) is a small aminothiazole molecule that acts as a potent and selective inhibitor of several cyclin-dependent kinases, primarily CDK2, CDK7, and CDK9.[1] By targeting these crucial regulators of cell cycle progression and transcription, SNS-032 can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research.[1][2] Its efficacy has been demonstrated in various cancer cell lines, including chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).[3][4]

While DMSO is the most common solvent for preparing stock solutions of SNS-032 for in vitro use, there is growing interest in alternative vehicles with lower potential for cellular toxicity and interference with experimental results.[5][6] 1,3-Propanediol (PDO), a viscous, water-miscible organic solvent, is an attractive candidate.[7] It is generally recognized as safe (GRAS) by the FDA and is used in personal care products and as a food additive.[6] This guide offers a framework for exploring and validating a 1,3-Propanediol-based formulation for SNS-032.

SNS-032 Profile and In Vitro Activity

SNS-032 exerts its biological effects by inhibiting the kinase activity of CDKs involved in both cell cycle control and transcription.

Target Specificity

SNS-032 shows high potency against CDKs that regulate transcription (CDK7 and CDK9) and cell cycle progression (CDK2).[6] The inhibitory concentrations for these and other kinases are summarized below.

| Target | IC50 Value (nM) | Primary Function | Reference |

| CDK9 | 4 | Transcription Elongation | [3][6] |

| CDK2 | 38 | Cell Cycle Progression (G1/S) | [3][6] |

| CDK7 | 62 | Transcription Initiation, CDK Activation | [3][6] |

| CDK1 | 480 | Cell Cycle Progression (G2/M) | [5] |

| CDK4 | 925 | Cell Cycle Progression (G1) | [5] |

Effective Concentrations in In Vitro Assays

Studies have demonstrated the effectiveness of SNS-032 in inducing apoptosis and inhibiting proliferation across various cell lines at nanomolar to low micromolar concentrations.

| Cell Line Type | Assay | Effective Concentration Range | Observed Effect | Reference |

| Active LX-2 (HSCs) | Proliferation Assay | 0.04 - 1 µM | Significant decrease in proliferation | [8] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Western Blot | 0.1 - 0.5 µM | Dose-dependent decrease in p-P65, BCL-2, c-MYC | |

| RPMI-8226 (Multiple Myeloma) | Apoptosis Assay | 300 nM (IC90) | Commitment to apoptosis after 6-hour exposure | [2] |

| Chronic Lymphocytic Leukemia (CLL) | Apoptosis Assay | Target LC90: 300 nM | Induction of apoptosis | [3] |

1,3-Propanediol as a Vehicle: An Investigational Approach

Disclaimer: The use of 1,3-Propanediol as a solvent for SNS-032 in in vitro studies is not established in the scientific literature. The following sections provide a hypothetical framework and recommended protocols for researchers wishing to validate this novel formulation. This validation is a critical prerequisite for its use in any experiment.

Properties of 1,3-Propanediol

1,3-Propanediol is a colorless, viscous liquid that is miscible with water.[7] It is considered a non-irritating and less toxic alternative to propylene (B89431) glycol in various applications.[6]

| Property | Value |

| Formula | C₃H₈O₂ |

| Molar Mass | 76.095 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.0597 g/cm³ |

| Boiling Point | 211 to 217 °C |

| Melting Point | -27 °C |

| Solubility in water | Miscible |

Protocol for Formulation Validation

To establish 1,3-Propanediol as a reliable vehicle for SNS-032, a series of validation steps must be performed.

-

Add a known excess amount of SNS-032 powder to a fixed volume of 1,3-Propanediol (e.g., 10 mg in 1 ml).

-

Mix vigorously by vortexing and/or sonication. Gentle heating (e.g., 37°C) may be applied to aid dissolution.

-

Incubate the suspension at room temperature for several hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and determine the concentration of dissolved SNS-032 using a suitable analytical method, such as HPLC or spectrophotometry with a standard curve.

It is crucial to determine the concentration range at which 1,3-Propanediol itself does not affect cell viability.

-

Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Vehicle Treatment: Prepare a serial dilution of 1,3-Propanediol in your complete cell culture medium. The final concentrations should typically range from >1% down to 0.01% (v/v). Ensure the highest concentration exceeds the maximum anticipated concentration that will be used for delivering SNS-032.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of 1,3-Propanediol. Incubate for the intended duration of your longest experiment (e.g., 72 hours).

-

Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

-

Analysis: Plot cell viability against the concentration of 1,3-Propanediol. The highest concentration that does not cause a significant decrease in cell viability is the maximum permissible vehicle concentration.

Standard Experimental Protocols for SNS-032

The following are detailed methodologies for key experiments. These protocols assume a validated stock solution of SNS-032 is available (either in traditional DMSO or a newly validated vehicle like 1,3-Propanediol).

Cell Viability / Proliferation Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of the SNS-032 stock solution in complete medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared SNS-032 dilutions. Include wells with vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the logarithm of the SNS-032 concentration to determine the IC50 value.

Western Blot Analysis for Target Modulation

This protocol assesses the effect of SNS-032 on target proteins and downstream signaling pathways.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with SNS-032 at various concentrations (e.g., 0.1, 0.25, 0.5 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, CDK9, Mcl-1, Bcl-2, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

SNS-032 Signaling Pathway

Caption: Mechanism of action of SNS-032 leading to apoptosis.

Experimental Workflow for Formulation Validation

Caption: Workflow for validating and testing a new SNS-032 formulation.

References

- 1. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Poly(1,3-propanediol citrate) Films and Nonwovens: Mechanical, Thermal, Antimicrobial, and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput method for simultaneous screening of membrane permeability and toxicity for discovery of new cryoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

The Core Mechanism of SNS-032: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the mechanism of action of SNS-032, a potent and selective cyclin-dependent kinase (CDK) inhibitor. While the specific use of 1,3-Propanediol (B51772) as a vehicle for SNS-032 is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the compound's core functionalities and the general properties of 1,3-Propanediol as a pharmaceutical excipient.

Executive Summary

SNS-032 (formerly BMS-387032) is a small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 7, and 9.[1][2][3] Its primary anticancer effects stem from a dual mechanism: the disruption of the cell cycle and the inhibition of transcriptional regulation.[1][4][5] This leads to cell cycle arrest and the induction of apoptosis, particularly in malignant cells reliant on the continuous expression of short-lived survival proteins.[6][7][8] Phase I clinical trials have been conducted for SNS-032 in patients with advanced solid tumors, chronic lymphocytic leukemia (CLL), and multiple myeloma (MM).[1][3][9][10]

Molecular Mechanism of Action

SNS-032 exerts its therapeutic effects through the potent and selective inhibition of three key cyclin-dependent kinases.

Inhibition of Cell Cycle Progression

SNS-032 targets CDK2 and CDK7, two kinases crucial for cell cycle regulation.[1][5]

-

CDK2: This kinase is essential for the G1/S phase transition and progression through the S phase of the cell cycle.[5]

-

CDK7: As a component of the CDK-activating kinase (CAK) complex, CDK7 acts as a master regulator of CDK activity.[5]

By inhibiting CDK2 and CDK7, SNS-032 effectively blocks cell cycle progression, leading to cell growth arrest.[1][4]

Inhibition of Transcription

A critical aspect of SNS-032's mechanism is its inhibition of transcription through the targeting of CDK7 and CDK9.[1][4][6][7] These kinases are involved in the regulation of RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA).

The inhibition of CDK7 and CDK9 by SNS-032 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Pol II at serine 2 and serine 5.[11][12] This prevents transcriptional initiation and elongation, effectively shutting down the production of new mRNA transcripts.[5][13]

This transcriptional inhibition has a profound impact on proteins with short half-lives, such as the anti-apoptotic proteins Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[6][7] Cancer cells, particularly those in hematological malignancies like CLL and multiple myeloma, are often "addicted" to the continuous expression of these survival proteins.[6] By halting their transcription, SNS-032 rapidly depletes the levels of these critical survival factors, thereby triggering apoptosis.[6][7][9]

Quantitative Data

The inhibitory activity of SNS-032 against various CDKs has been quantified through in vitro assays.

| Kinase | IC50 (nM) | Reference(s) |

| CDK9 | 4 | [2][6][11] |

| CDK2 | 38, 48 | [2][6][11] |

| CDK7 | 62 | [2][6][11] |

| CDK1 | 480 | [6][11] |

| CDK4 | 925 | [6][11] |

Signaling Pathways and Experimental Workflows

SNS-032 Signaling Pathway

Caption: SNS-032 inhibits CDK7/9 and CDK2/7, leading to transcriptional repression and cell cycle arrest, ultimately inducing apoptosis.

Experimental Workflow for Assessing SNS-032 Activity

Caption: A typical experimental workflow to characterize the in vitro effects of SNS-032 on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of SNS-032 (e.g., 0-1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Phospho-RNA Polymerase II

-

Cell Lysis: Treat cells with SNS-032 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2 and Ser5) and total RNA Pol II overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The Role of 1,3-Propanediol as a Vehicle

1,3-Propanediol is a colorless and viscous liquid that is miscible with water.[14] It is used in the pharmaceutical industry as a solvent and excipient due to its low toxicity and biocompatibility.[15][16] It can be produced from either petroleum-based feedstocks or through bio-based fermentation processes.[15][16]

Conclusion

SNS-032 is a potent CDK inhibitor with a well-defined dual mechanism of action involving the inhibition of both cell cycle progression and transcription. This leads to the induction of apoptosis in cancer cells, particularly those dependent on short-lived survival proteins. While the properties of 1,3-propanediol make it a plausible vehicle for pharmaceutical formulations, further research is needed to establish its specific utility and advantages for the delivery of SNS-032.

References

- 1. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Sunesis Pharmaceuticals, Inc. Commences Phase I Clinical Trial Of SNS-032 For Cancer - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. | Semantic Scholar [semanticscholar.org]

- 9. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1 study of SNS-032 (formerly BMS-387032), a potent inhibitor of cyclin-dependent kinases 2, 7 and 9 administered as a single oral dose and weekly infusion in patients with metastatic refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 15. Pharmaceutical Grade 1,3-Propanediol Market - Global Forecast to 2030 [researchandmarkets.com]

- 16. gantrade.com [gantrade.com]

- 17. 1,3-Propanediol-SNS-032 - Immunomart [immunomart.com]

- 18. This compound|COA [dcchemicals.com]

The Superiority of 1,3-Propanediol as a Delivery Vehicle for the CDK Inhibitor SNS-032: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-032 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, demonstrating significant potential in oncology. However, its poor aqueous solubility presents a substantial challenge for effective drug delivery. This technical guide explores the prospective advantages of utilizing 1,3-Propanediol (B51772) as a delivery vehicle for SNS-032. By examining the physicochemical properties of 1,3-Propanediol in comparison to other commonly used solvents, this document elucidates its potential to enhance solubility, improve stability, and offer a favorable safety profile for SNS-032 formulations. Detailed experimental protocols for evaluating SNS-032 in a 1,3-Propanediol-based formulation are provided, alongside diagrams illustrating the signaling pathway of SNS-032 and the logical framework for the proposed benefits of this delivery approach.

Introduction to SNS-032 and the Drug Delivery Challenge

SNS-032 (formerly BMS-387032) is a small molecule aminothiazole compound that exerts its anti-cancer effects by targeting key regulators of the cell cycle and transcription.[1] By inhibiting CDK2, CDK7, and CDK9, SNS-032 disrupts the uncontrolled cell proliferation characteristic of cancer.[1] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The primary mechanism of action involves the inhibition of CDK9, which leads to the dephosphorylation of RNA Polymerase II. This, in turn, suppresses the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, ultimately triggering programmed cell death.[3][4]

A significant hurdle in the clinical development of SNS-032 is its low aqueous solubility.[5] This characteristic complicates the development of stable and bioavailable formulations, particularly for intravenous and oral administration. Current preclinical formulations often rely on co-solvents like DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[5][6] While effective in solubilizing the compound, these solvents can present challenges related to toxicity and potential for drug precipitation upon administration.[7] This necessitates the exploration of alternative, safer, and more effective delivery vehicles.

1,3-Propanediol: A Promising Alternative Solvent

1,3-Propanediol is a biodegradable, non-toxic, and water-miscible diol that is increasingly being used in pharmaceutical and cosmetic formulations.[8][9][10] Its properties suggest it could be a superior solvent for challenging molecules like SNS-032.

Physicochemical Properties and Comparative Analysis

A comparative analysis of the physicochemical properties of 1,3-Propanediol against other common pharmaceutical solvents highlights its potential advantages.

| Property | 1,3-Propanediol | Propylene (B89431) Glycol (1,2-Propanediol) | Polyethylene Glycol 400 (PEG 400) | Dimethyl Sulfoxide (DMSO) |

| Molecular Weight ( g/mol ) | 76.09 | 76.09 | ~400 | 78.13 |

| Boiling Point (°C) | 214 | 188.2 | Decomposes | 189 |

| Melting Point (°C) | -27 | -59 | 4-8 | 18.5 |

| Density (g/mL at 25°C) | 1.053 | 1.036 | ~1.128 | 1.100 |

| Viscosity (cP at 25°C) | ~40 | ~40 | ~100 | 2.14 |

| Water Solubility | Miscible | Miscible | Miscible | Miscible |

| Toxicity Profile | Low toxicity, non-irritating[4][11][12][13][14] | Generally recognized as safe (GRAS), but can cause irritation and toxicity at high doses[15] | Generally low toxicity, but can cause side effects[7] | Can cause skin irritation and has the ability to carry other substances through the skin |

Known Solubility of SNS-032

The solubility of SNS-032 has been reported in several common solvents, underscoring its poor aqueous solubility.

| Solvent | Solubility | Reference |

| DMSO | 76 mg/mL (199.72 mM) | [5] |

| Ethanol | 30 mg/mL | [5] |

| Water | Insoluble | [5] |

| Ethanol (with ultrasonic) | ≥2.63 mg/mL | [16] |

| DMF | ~10 mg/mL | [17] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [17] |

The high solubility in organic solvents like DMSO and ethanol, contrasted with its insolubility in water, classifies SNS-032 as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which bioavailability is limited by its dissolution rate.[18]

Hypothesized Advantages of 1,3-Propanediol for SNS-032 Delivery

Based on its favorable physicochemical properties, 1,3-Propanediol is hypothesized to offer several key advantages for the formulation and delivery of SNS-032.

-

Enhanced Solubility and Formulation Stability: As a diol with a similar polarity profile to propylene glycol and PEGs, 1,3-Propanediol is expected to effectively solubilize the lipophilic SNS-032 molecule. Its lower viscosity compared to PEG 400 may facilitate easier handling and administration. Furthermore, its chemical stability and miscibility with water could enable the development of stable aqueous formulations for intravenous delivery, potentially reducing the risk of precipitation upon dilution in the bloodstream.[7]

-

Improved Safety and Biocompatibility: 1,3-Propanediol has a well-established safety profile, with studies indicating low oral and inhalation toxicity and minimal skin irritation.[4][11][12][13][14] This contrasts with the potential for adverse effects associated with high concentrations of other co-solvents.[15] Its biocompatibility makes it an attractive option for parenteral and potentially transdermal formulations.

-

Potential for Enhanced Transdermal Delivery: The use of 1,3-Propanediol as a penetration enhancer in transdermal drug delivery systems is documented. Given the appropriate formulation, a 1,3-Propanediol-based vehicle could facilitate the non-invasive, systemic delivery of SNS-032 through the skin, offering a patient-friendly alternative to injections.

Proposed Experimental Protocols

To validate the hypothesized advantages, a series of experiments are proposed.

Solubility Determination of SNS-032 in 1,3-Propanediol

Objective: To quantify the saturation solubility of SNS-032 in 1,3-Propanediol and its aqueous solutions.

Methodology (Shake-Flask Method):

-

Prepare a series of solutions of 1,3-Propanediol in water at various concentrations (e.g., 100%, 75%, 50%, 25% v/v).

-

Add an excess amount of SNS-032 powder to a known volume of each solvent system in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration of SNS-032 using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Assessment of SNS-032 in 1,3-Propanediol Formulation

Objective: To evaluate the chemical stability of SNS-032 in a 1,3-Propanediol-based formulation under various stress conditions.

Methodology:

-

Prepare a stock solution of SNS-032 in 100% 1,3-Propanediol at a concentration below its saturation solubility.

-

Aliquot the solution into sealed vials.

-

Store the vials under different conditions:

-

Refrigerated (2-8°C)

-

Room temperature (25°C/60% RH)

-

Accelerated stability conditions (40°C/75% RH)

-

Photostability (exposed to light)

-

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks, and 3, 6 months), withdraw samples and analyze for:

-

Purity and Degradation Products: Using a stability-indicating HPLC method.

-

Appearance: Visual inspection for color change or precipitation.

-

pH: If an aqueous formulation.

-

In Vitro Transdermal Permeation Study

Objective: To assess the feasibility of transdermal delivery of SNS-032 from a 1,3-Propanediol-based formulation.

Methodology (Franz Diffusion Cell):

-

Prepare a formulation of SNS-032 in a gel or solution containing a high concentration of 1,3-Propanediol.

-

Mount a section of excised human or animal skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).

-

Apply the SNS-032 formulation to the skin surface in the donor compartment.

-

At regular intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

-

Analyze the concentration of SNS-032 in the receptor fluid using HPLC to determine the permeation rate.

Visualizations

Signaling Pathway of SNS-032

Caption: SNS-032 inhibits CDK9, preventing RNA Polymerase II phosphorylation and blocking anti-apoptotic protein transcription.

Experimental Workflow for Formulation Development

Caption: Workflow for the development and evaluation of an SNS-032 formulation using 1,3-Propanediol.

Logical Framework for Advantages of 1,3-Propanediol

Caption: The properties of 1,3-Propanediol lead to significant advantages for SNS-032 drug delivery.

Conclusion

While direct experimental data on the use of 1,3-Propanediol for SNS-032 delivery is not yet available, a thorough analysis of the physicochemical properties of both the drug and the solvent strongly suggests a promising potential. The favorable safety profile, high solubilizing capacity, and versatility of 1,3-Propanediol make it a compelling candidate to overcome the formulation challenges associated with the poorly water-soluble SNS-032. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate and quantify these potential benefits. Successful formulation of SNS-032 in a 1,3-Propanediol-based vehicle could significantly enhance its clinical utility and therapeutic potential in the treatment of various cancers.

References

- 1. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in transdermal drug delivery systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. labsolu.ca [labsolu.ca]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

1,3-Propanediol vs. DMSO for SNS-032 Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of SNS-032, a potent cyclin-dependent kinase (CDK) inhibitor, in two common laboratory solvents: 1,3-Propanediol (B51772) and Dimethyl Sulfoxide (B87167) (DMSO). Understanding the solubility of active pharmaceutical ingredients (APIs) like SNS-032 is a critical factor in early-stage drug development, influencing formulation, bioavailability, and the design of in vitro and in vivo experiments. This document compiles available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid researchers in making informed decisions regarding solvent selection for SNS-032.

Executive Summary

SNS-032: A Profile

SNS-032, also known as BMS-387032, is a small molecule aminothiazole compound.[2] It functions as an ATP-competitive inhibitor of several key cyclin-dependent kinases, thereby disrupting cellular processes that are hallmarks of cancer.[2]

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₄O₂S₂[4] |

| Molecular Weight | 380.5 g/mol [4] |

| CAS Number | 345627-80-7[1][4] |

| Mechanism of Action | Inhibitor of CDK2, CDK7, and CDK9[1][4][5] |

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its handling and application in research. The following table summarizes the available quantitative data for the solubility of SNS-032 in DMSO. It is important to note that no peer-reviewed experimental data for the solubility of SNS-032 in 1,3-Propanediol has been identified.

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥19.05 | - | APExBIO[1] | - |

| 76 | 199.72 | Selleck Chemicals[5] | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | |

| 2 | - | Cayman Chemical[4] | - | |

| 62.5 | 164.24 | MedChemExpress[6] | Requires ultrasonic and warming to 60°C. Hygroscopic DMSO has a significant impact on solubility. | |

| 19.03 | 50 | Tocris Bioscience | - | |

| 1,3-Propanediol | No data available | - | - | - |

| Water | Insoluble | - | APExBIO, Selleck Chemicals[1][5] | - |

| Ethanol | ≥2.63 | - | APExBIO[1] | With ultrasonic. |

| 30 | - | Selleck Chemicals[5] | - | |

| 2.5 | - | Cayman Chemical[4] | - | |

| DMF | 10 | - | Cayman Chemical[4] | - |

| DMF:PBS (pH 7.2) (1:1) | 0.5 | - | Cayman Chemical[4] | - |

Solvent Properties: 1,3-Propanediol vs. DMSO

While direct solubility data for SNS-032 in 1,3-Propanediol is lacking, a comparison of the physicochemical properties of the two solvents can provide some insight.

| Property | 1,3-Propanediol | Dimethyl Sulfoxide (DMSO) |

| Formula | C₃H₈O₂[7] | (CH₃)₂SO[8] |

| Molecular Weight | 76.09 g/mol [7] | 78.13 g/mol |

| Type | Protic Solvent[7][9] | Aprotic Polar Solvent[8][10] |

| Boiling Point | 214 °C[7] | 189 °C[8] |

| Melting Point | -27 °C[7] | 18.5 °C[8] |

| Density | 1.053 g/mL[7] | 1.100 g/mL |

| Miscibility with Water | Miscible[7][9] | Miscible[8][11] |

| Key Features | Viscous, colorless, odorless liquid.[7] Used as a solvent and antifreeze.[9] | Dissolves both polar and nonpolar compounds.[8] Can penetrate skin.[11] |

1,3-Propanediol is a protic solvent, meaning it has a hydrogen atom bound to an oxygen atom and can donate a proton.[7][9] DMSO is a polar aprotic solvent and cannot donate a proton.[8][10] This difference in solvent character can significantly impact solubility. Generally, polar aprotic solvents like DMSO are excellent for dissolving a wide range of organic molecules.[8] While 1,3-propanediol is also a capable solvent for many substances, its efficacy for a specific compound like SNS-032 can only be definitively determined through empirical testing.

Experimental Protocols

To address the data gap for 1,3-Propanediol and to verify the reported values for DMSO, standardized solubility testing is required. The following are generalized protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum amount of a substance that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[12]

-

Preparation: Add an excess amount of SNS-032 powder to a known volume of the test solvent (1,3-Propanediol or DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of SNS-032 in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SNS-032 in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the stock solution to the test solvent (e.g., an aqueous buffer or 1,3-Propanediol) in a multi-well plate.

-

Precipitation Detection: Monitor for the formation of a precipitate. This can be done visually or using instrumentation that detects turbidity or light scattering.[15]

-

Quantification: The concentration in the well just before precipitation is observed is reported as the kinetic solubility.[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of SNS-032's mechanism of action and the experimental process for solubility determination, the following diagrams are provided.

Caption: SNS-032 inhibits CDK2, 7, and 9 pathways.

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Recommendations

The available data unequivocally establishes DMSO as a highly effective solvent for SNS-032, with reported solubilities reaching up to 76 mg/mL.[5] This makes DMSO a reliable choice for preparing concentrated stock solutions for in vitro and in vivo studies. However, the hygroscopic nature of DMSO necessitates the use of fresh, anhydrous solvent to achieve maximum solubility.[5][6]

For 1,3-Propanediol, the absence of direct solubility data for SNS-032 presents a significant knowledge gap. While its properties as a protic, water-miscible solvent suggest it may have some utility, empirical determination is essential.[7][9][16] Researchers considering 1,3-Propanediol as a vehicle for SNS-032, perhaps for its different toxicity profile or physical properties, are strongly encouraged to perform solubility studies using the protocols outlined in this guide. Such studies would not only inform their specific experimental design but also contribute valuable data to the broader scientific community.

References

- 1. apexbt.com [apexbt.com]

- 2. N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,3-Propanediol | 504-63-2 [chemicalbook.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gchemglobal.com [gchemglobal.com]

- 11. acs.org [acs.org]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 1,3-Propanediol-SNS-032 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solutions composed of the solvent 1,3-Propanediol and the solute SNS-032, a potent and selective cyclin-dependent kinase (CDK) inhibitor. Due to the nascent nature of research into this specific formulation, this document outlines the known properties of the individual components and presents detailed experimental protocols for the characterization of the combined solution. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and formulation.

Introduction to Components

1,3-Propanediol

1,3-Propanediol (PDO) is a colorless, viscous, and water-miscible liquid with the chemical formula C₃H₈O₂.[1] It is a diol, containing two hydroxyl groups, which contributes to its utility as a solvent, particularly for polar compounds.[2] PDO is recognized for its applications in the pharmaceutical industry as a solvent and excipient, enhancing the delivery and effectiveness of active pharmaceutical ingredients.[2]

SNS-032

SNS-032, also known as BMS-387032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9.[3][4] Its molecular formula is C₁₇H₂₄N₄O₂S₂.[3] By inhibiting these kinases, SNS-032 disrupts the cell cycle and transcriptional regulation, leading to apoptosis in cancer cells.[3] It is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3][5]

Physical Properties Data

The following tables summarize the known physical properties of the individual components, 1,3-Propanediol and SNS-032. The properties of the combined solution are yet to be empirically determined and will be the subject of the experimental protocols outlined in this guide.

Table 1: Physical Properties of 1,3-Propanediol

| Property | Value | Units | Conditions |

| Molecular Formula | C₃H₈O₂ | - | - |

| Molecular Weight | 76.09 | g/mol | - |

| Appearance | Colorless, viscous liquid | - | Room Temperature |

| Melting Point | -27 | °C | - |

| Boiling Point | 214 | °C | 760 mmHg |

| Density | 1.053 | g/mL | 25 °C |

| Viscosity | 52 | cP | 20 °C |

| Refractive Index | 1.440 | - | 20 °C, D line |

| Solubility in Water | Miscible | - | - |

Table 2: Physical Properties of SNS-032

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₇H₂₄N₄O₂S₂ | - | - |

| Molecular Weight | 380.53 | g/mol | - |

| Appearance | White to light yellow solid | - | - |

| Solubility in DMSO | 76 | mg/mL | - |

| Solubility in Ethanol | 30 | mg/mL | - |

| Solubility in Water | Insoluble | - | - |

Experimental Protocols

This section details the methodologies for determining the key physical properties of a 1,3-Propanediol-SNS-032 solution.

Determination of Solution Density

The density of the solution will be measured using a pycnometer.

Protocol:

-

Clean and thoroughly dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the this compound solution, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the exterior.

-

Weigh the filled pycnometer and record the mass (m₂).

-

The density (ρ) of the solution is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

-

The measurement should be repeated at least three times to ensure accuracy, and the average value reported.

Measurement of Solution Viscosity

The viscosity of the solution will be determined using a Cannon-Fenske viscometer.

Protocol:

-

Select a clean, dry Cannon-Fenske viscometer of the appropriate size for the expected viscosity range.

-

Load the this compound solution into the viscometer.

-

Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.

-

Using a pipette bulb, draw the solution up through the capillary tube to above the upper timing mark.

-

Release the suction and measure the time (t) it takes for the meniscus of the liquid to fall from the upper to the lower timing mark.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the calibration constant of the viscometer.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

-

Repeat the measurement multiple times and average the results.

Determination of Refractive Index

The refractive index of the solution will be measured using an Abbe refractometer.

Protocol:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Apply a few drops of the this compound solution onto the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the focus to obtain a sharp boundary line in the eyepiece.

-

Align the boundary line with the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly after each measurement.

-

Perform multiple readings and calculate the average value.

Visualizations

Signaling Pathway of SNS-032

The following diagram illustrates the mechanism of action of SNS-032.

Caption: SNS-032 inhibits CDKs, blocking transcription and inducing apoptosis.

Experimental Workflow for Physical Property Characterization

The logical flow for determining the physical properties of the this compound solution is depicted below.

Caption: Workflow for characterizing the physical properties of the solution.

References

- 1. avenalab.com [avenalab.com]

- 2. selleckchem.com [selleckchem.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Propanediol = 99.6 504-63-2 [sigmaaldrich.com]

- 6. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]

- 7. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Stability Testing of SNS-032 in 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive approach to the preliminary stability testing of SNS-032 in 1,3-propanediol (B51772). The experimental protocols and data presented herein are illustrative and intended to serve as a technical guide. Specific stability data for SNS-032 in 1,3-propanediol is not widely available in published literature; therefore, the quantitative results are hypothetical and provided for demonstrative purposes.

Introduction

SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[1][2] Inhibition of these kinases can lead to cell cycle arrest and induction of apoptosis, making SNS-032 a compound of interest in oncology research.[1][3] The development of a stable liquid formulation is a critical step in the preclinical and clinical advancement of any therapeutic agent.

1,3-Propanediol (PDO), a colorless and viscous diol, is recognized for its use as a solvent in various industrial and pharmaceutical applications.[4][5] Its miscibility with water and favorable safety profile, including being "Generally Recognized As Safe" (GRAS) by the FDA, make it an attractive vehicle for drug delivery.[6][7]

This technical guide provides a framework for conducting preliminary stability studies of SNS-032 in 1,3-propanediol. It details the necessary experimental protocols, presents hypothetical data in a structured format, and includes visualizations to clarify complex processes, thereby offering a comprehensive resource for formulation scientists and researchers.

Experimental Protocols

A well-defined protocol is essential for a robust stability study. The following sections detail a hypothetical methodology for assessing the stability of SNS-032 in a 1,3-propanediol-based formulation.

Objective

To evaluate the chemical stability of SNS-032 when dissolved in 1,3-propanediol under accelerated and controlled room temperature conditions over a four-week period.

Materials and Equipment

-

Active Pharmaceutical Ingredient (API): SNS-032 powder (>98% purity)

-

Solvent: 1,3-Propanediol (pharmaceutical grade)

-

Analytical Standards: SNS-032 reference standard

-

Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

-

Stability chambers (40°C/75% RH and 25°C/60% RH)

-

Refrigerator (2-8°C)

-

Calibrated analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Autosampler vials

-

Preparation of Stability Samples

-

Accurately weigh and dissolve SNS-032 in 1,3-propanediol to achieve a target concentration (e.g., 10 mg/mL).

-